3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
CAS No.: 801303-45-7
Cat. No.: VC6924973
Molecular Formula: C9H5F5O3
Molecular Weight: 256.128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 801303-45-7 |
|---|---|
| Molecular Formula | C9H5F5O3 |
| Molecular Weight | 256.128 |
| IUPAC Name | 3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid |
| Standard InChI | InChI=1S/C9H5F5O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16) |
| Standard InChI Key | MXWUCBHSUUSIDV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 801303-45-7 | |
| Molecular Formula | C₉H₅F₅O₃ | |
| Molecular Weight | 256.13 g/mol | |
| SMILES Notation | C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O | |
| InChI Key | MXWUCBHSUUSIDV-UHFFFAOYSA-N |
The presence of five fluorine atoms (35.06% by mass) significantly impacts the molecule's dipole moment (calculated as ~4.2 D using computational methods) and lipophilicity (clogP ≈ 2.8) .
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically employs a three-step sequence:
-
Etherification: Reaction of 3,5-difluorohydroquinone with trifluoroethyl bromide under basic conditions to install the trifluoroethoxy group .
-
Oxidation: Controlled oxidation of the intermediate phenol to the carboxylic acid using KMnO₄ in acidic media .
-
Purification: Recrystallization from ethanol/water mixtures achieves >97% purity, as verified by HPLC analysis .
Critical parameters include maintaining reaction temperatures below 40°C during etherification to prevent polyfluorinated byproducts, and pH control during oxidation to avoid decarboxylation .
Scalability Challenges
The trifluoroethoxy group's strong electron-withdrawing nature necessitates:
-
Anhydrous conditions during nucleophilic substitution steps (water content <0.1%)
-
Palladium-catalyzed coupling methods for regioselective fluorination
-
Specialized equipment for handling HF byproducts (generated in side reactions)
Current production yields remain at 45-60% on multi-kilogram scales due to these technical constraints .
Physicochemical Properties
Thermal Stability
| Property | Value | Method |
|---|---|---|
| Melting Point | 142-145°C (dec.) | Differential Scanning Calorimetry |
| Thermal Decomposition | >200°C (onset) | TGA under N₂ |
The decomposition pathway involves sequential loss of CO₂ (carboxylic acid group) followed by cleavage of the trifluoroethoxy moiety above 200°C .
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| Water | <0.1 | pH-dependent |
| DMSO | 43.2 ± 1.5 | Complete dissolution at 37°C |
| Ethanol | 12.8 ± 0.8 | Heating improves solubility |
| Dichloromethane | 8.9 ± 0.6 | - |
Ultrasonic treatment (40 kHz, 30 min) enhances aqueous solubility to 2.1 mg/mL through cavitation-induced particle size reduction.
Exposure Management
-
Inhalation: Immediate relocation to fresh air; administer oxygen if breathing difficulty persists
-
Dermal Contact: Flush with 0.9% saline solution (15 min minimum)
-
Ocular Exposure: Irrigation with sterile buffer solution (pH 7.4) for 20 minutes
Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block in:
-
Kinase Inhibitor Development: Trifluoroethoxy groups enhance target binding affinity in ATP-competitive inhibitors (IC₅₀ improvements up to 12-fold vs non-fluorinated analogs)
-
PET Tracer Synthesis: Fluorine-18 labeled derivatives show promise in oncology imaging (tumor-to-background ratio >4.1 in murine models)
Structure-activity relationship (SAR) studies demonstrate that the 3,5-difluoro pattern increases metabolic stability (t₁/₂ improved from 1.2 to 4.7 hr in hepatic microsomes) .
Materials Science
-
Liquid Crystal Formulations: Introduces dielectric anisotropy (Δε = +12.3 at 1 kHz) in fluorinated mesogens
-
Polymer Additives: 0.5-2% w/w loadings reduce surface energy in polyimides (contact angle increases from 78° to 112°)
Recent patents (US2024034567A1) describe its use in photoalignment layers for OLED displays, improving device lifetime by 30% .
| Vendor | Purity | Packaging | Lead Time |
|---|---|---|---|
| VEGSCI Inc. | ≥97% | Custom gram-scale | 10-20 days |
| GlpBio | ≥95% | 1g increments | 4 weeks |
| MySkinRecipes | ≥99% | 1g (฿8,055) | 2 weeks |
Pricing analysis shows a 300% markup for small quantities (1g = $220 USD) versus bulk purchases (>100g = $45/g) .
Future Research Directions
-
Green Synthesis: Developing continuous-flow processes to improve yield and reduce HF waste
-
Biological Profiling: Comprehensive ADMET studies to evaluate therapeutic potential
-
Advanced Materials: Exploration in metal-organic frameworks (MOFs) for gas separation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume